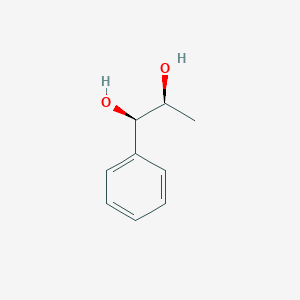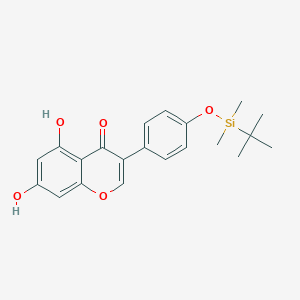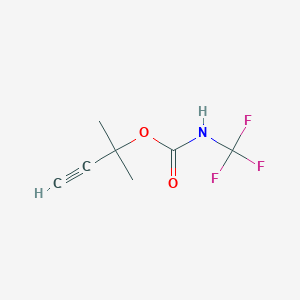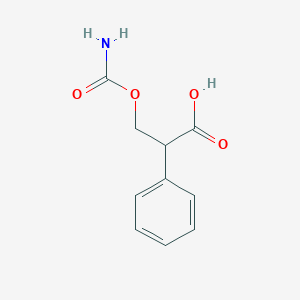
3-Carbamoyloxy-2-phenylpropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyloxy-2-phenylpropionic acid is an organic compound with the chemical formula C10H11NO4. It belongs to the class of benzene and substituted derivatives, which are aromatic compounds containing a monocyclic ring system consisting of benzene . This compound is known for its role in various biochemical pathways and its presence in living organisms ranging from bacteria to humans .
Vorbereitungsmethoden
The preparation of 3-Carbamoyloxy-2-phenylpropionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-1,3-propanediol monocarbamate with specific reagents to form 3-Carbamoyl-2-phenylpropionaldehyde, which is then further processed to yield this compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Carbamoyloxy-2-phenylpropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3-Carbamoyl-2-phenylpropionaldehyde .
Wissenschaftliche Forschungsanwendungen
3-Carbamoyloxy-2-phenylpropionic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions . In medicine, it is involved in the metabolism of certain drugs, making it a valuable compound for pharmacological research . Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-Carbamoyloxy-2-phenylpropionic acid involves its interaction with specific enzymes and molecular targets. For instance, it is metabolized by aldehyde dehydrogenase, which catalyzes the conversion of 3-Carbamoyl-2-phenylpropionaldehyde to this compound . This process is part of the broader metabolic pathway of felbamate, a drug used to treat epilepsy . The molecular targets and pathways involved in its mechanism of action are crucial for understanding its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-Carbamoyloxy-2-phenylpropionic acid can be compared with other similar compounds such as 2-Phenyl-1,3-propanediol monocarbamate and 3-Carbamoyl-2-phenylpropionaldehyde . These compounds share structural similarities but differ in their chemical properties and reactivity. For example, 2-Phenyl-1,3-propanediol monocarbamate is a precursor in the synthesis of this compound, while 3-Carbamoyl-2-phenylpropionaldehyde is an intermediate formed during its oxidation . The uniqueness of this compound lies in its specific role in metabolic pathways and its diverse applications in scientific research .
Eigenschaften
CAS-Nummer |
139262-66-1 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Synonyme |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
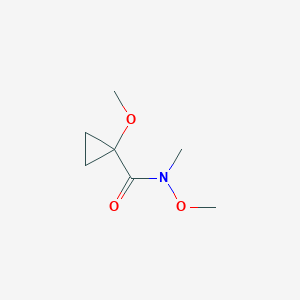
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
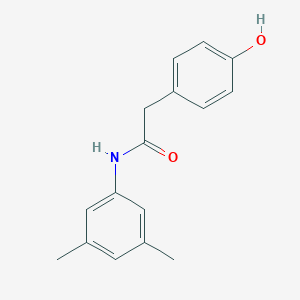
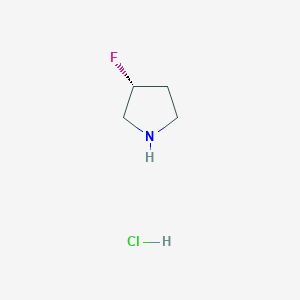
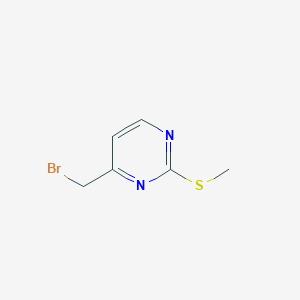
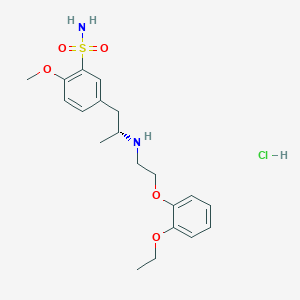

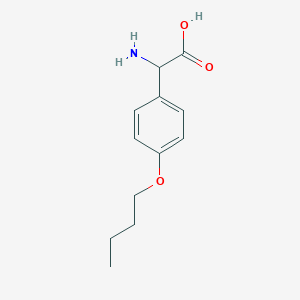
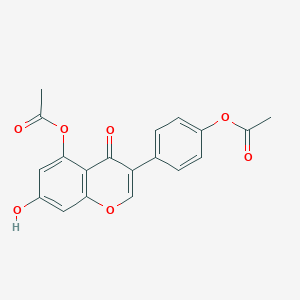
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)
